Acetamide, N-acetyl-N-nitroso- Acetamide, N-acetyl-N-nitroso-
Brand Name: Vulcanchem
CAS No.: 61886-92-8
VCID: VC20500791
InChI: InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3
SMILES:
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol

Acetamide, N-acetyl-N-nitroso-

CAS No.: 61886-92-8

Cat. No.: VC20500791

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-acetyl-N-nitroso- - 61886-92-8

Specification

CAS No. 61886-92-8
Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
IUPAC Name N-acetyl-N-nitrosoacetamide
Standard InChI InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3
Standard InChI Key JYYJFTGASWSUPZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C(=O)C)N=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetamide, N-acetyl-N-nitroso- belongs to the class of N-nitroso compounds, which are structurally defined by the presence of a nitroso group (NO-\text{NO}) attached to a nitrogen atom. Its systematic IUPAC name is acetic acid-(2-chloro-N-nitroso-anilide), reflecting its anilide backbone substituted with chlorine and nitroso groups . Key identifiers include:

PropertyValue
CAS Number10560-52-8
Molecular FormulaC8H7ClN2O2\text{C}_8\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight198.606 g/mol
Exact Mass198.020 g/mol
Synonymso-Chloro-N-nitrosoacetanilide, N-Acetyl-N-nitroso-2-chloroaniline

The chlorine substituent at the ortho position of the aromatic ring influences its electronic structure, enhancing stability and modulating reactivity .

Physical and Chemical Properties

Thermodynamic and Physical Parameters

Key physical properties of Acetamide, N-acetyl-N-nitroso- include:

PropertyValue
Density1.31 g/cm³
Boiling Point273.7°C at 760 mmHg
Flash Point119.3°C
Vapor Pressure0.00565 mmHg at 25°C
Refractive Index1.574

The compound’s high boiling point and low vapor pressure suggest limited volatility under ambient conditions, making it suitable for high-temperature reactions .

Reactivity and Stability

N-Nitroso compounds are prone to photolytic and thermal degradation. Under acidic conditions, Acetamide, N-acetyl-N-nitroso- may undergo denitrosation, releasing nitric oxide (NO\text{NO}) and regenerating the parent amine . This reactivity mirrors observations in nitrosated pharmaceuticals like acetaminophen, where nitroso intermediates form toxic quinone imines .

Reactivity and Degradation Pathways

Nitroso Group Reactivity

The nitroso group participates in cycloaddition reactions and acts as a dienophile in Diels-Alder reactions. For example, in the presence of dienes, it forms stable oxazine derivatives . Additionally, nitroso compounds can oxidize thiols to disulfides, a property exploited in biochemical studies .

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